2-Chlorophenoxyacetic acid

Description

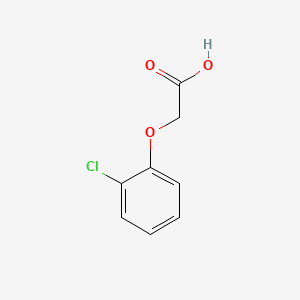

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQYFNRLWBWCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210324 | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1,280 mg/L at 25 °C | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water or alc | |

CAS No. |

614-61-9, 27193-83-5 | |

| Record name | o-Chlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2512M5L7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

148.5 °C | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenoxyacetic Acid: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-Chlorophenoxyacetic acid. It is designed to be a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA). It is primarily used as a herbicide and a plant growth regulator. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(2-chlorophenoxy)acetic acid[1] |

| CAS Number | 614-61-9[1][2][3] |

| Molecular Formula | C₈H₇ClO₃[1][2] |

| Molecular Weight | 186.59 g/mol [1][3] |

| Appearance | White crystalline solid/powder[1] |

| Melting Point | 148.5 °C[1] |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| Solubility in Water | 1280 mg/L at 25 °C[1] |

| pKa | 3.05[1] |

| SMILES | C1=CC=C(C(=C1)OCC(=O)O)Cl |

| InChI | InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)[2] |

Experimental Protocols

This section details the synthesis and a general analytical methodology for this compound.

This compound can be synthesized through the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenate reacts with chloroacetic acid.

Reaction Scheme:

Detailed Methodology:

-

Preparation of Sodium 2-Chlorophenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (B165306) in a suitable solvent such as ethanol (B145695) or water.

-

Slowly add an equimolar amount of a strong base, like sodium hydroxide, to the solution. The reaction is exothermic and should be cooled if necessary. The formation of the sodium 2-chlorophenoxide salt will occur.

-

-

Reaction with Chloroacetic Acid:

-

To the solution of sodium 2-chlorophenoxide, add an aqueous solution of the sodium salt of chloroacetic acid (prepared by neutralizing chloroacetic acid with sodium hydroxide).

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (sodium chloride) has formed, it can be removed by filtration.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will protonate the carboxylate to form the desired this compound, which will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining inorganic salts.

-

-

Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture, to yield a product of high purity.

-

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenoxyacetic Acid from 2-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorophenoxyacetic acid, a key intermediate in the chemical and pharmaceutical industries. The primary synthesis route detailed is the Williamson ether synthesis, a robust and widely applicable method. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and potential side reactions. Visual aids in the form of diagrams are provided to illustrate the synthesis pathway and experimental workflow, ensuring clarity for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a significant chemical compound utilized as a building block in the synthesis of various more complex molecules, including herbicides and pharmaceuticals. Its production from readily available starting materials like 2-chlorophenol (B165306) is a process of considerable industrial and academic interest. The most common and efficient method for this transformation is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. This guide will focus on the synthesis of this compound from 2-chlorophenol and chloroacetic acid.

The Williamson Ether Synthesis Pathway

The synthesis of this compound from 2-chlorophenol proceeds via the Williamson ether synthesis. This reaction is a nucleophilic substitution (SN2) reaction.[1][2] In the first step, the weakly acidic 2-chlorophenol is deprotonated by a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 2-chlorophenoxide anion. This is a crucial activation step as phenoxides are much stronger nucleophiles than the corresponding phenols.

In the second step, the 2-chlorophenoxide anion acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid (which is also deprotonated by the base to form sodium chloroacetate). The chlorine atom on the chloroacetic acid acts as a leaving group and is displaced by the phenoxide, forming a new carbon-oxygen bond and yielding the sodium salt of this compound. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product, this compound.

References

Mechanism of Action of 2-Chlorophenoxyacetic Acid as a Synthetic Auxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenoxyacetic acid (2-CPA) is a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At low concentrations, it can be used as a plant growth regulator, while at higher concentrations, it functions as an herbicide. This technical guide provides an in-depth exploration of the molecular mechanism of action of 2-CPA, focusing on its interaction with the core auxin signaling pathway. While direct quantitative data for 2-CPA is limited in recent literature, this guide synthesizes current knowledge from studies on the closely related and extensively researched synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D), to provide a comprehensive overview. Detailed experimental protocols for key assays and visualizations of the signaling pathways are included to facilitate further research in this area.

Introduction to Synthetic Auxins and 2-CPA

Synthetic auxins are a cornerstone of modern agriculture and plant science. They are structurally diverse compounds that elicit physiological responses similar to the endogenous plant hormone auxin (IAA). This compound (2-CPA) belongs to the phenoxyacetic acid class of synthetic auxins. Its biological activity is concentration-dependent; it can promote rooting and fruit setting at low doses, while higher doses lead to unregulated growth and ultimately, plant death, making it an effective herbicide for broadleaf weeds.[1] Understanding the precise molecular mechanism of 2-CPA is crucial for optimizing its use and for the development of new, more selective herbicidal compounds.

The Core Auxin Signaling Pathway

The primary mechanism of action for both natural and synthetic auxins involves a short and elegant signaling pathway that rapidly alters gene expression.[2] This pathway is comprised of three main protein families:

-

TIR1/AFB F-box proteins: These are the auxin co-receptors.

-

Aux/IAA transcriptional repressors: These proteins inhibit the activity of auxin response factors.

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

Mechanism of Action of this compound

The action of 2-CPA as a synthetic auxin is initiated by its binding to the TIR1/AFB family of F-box proteins. This binding event is the central trigger for the downstream signaling cascade.

Binding to the TIR1/AFB Co-Receptor Complex

Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-2-CPA-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component. Poly-ubiquitinated Aux/IAA proteins are then rapidly degraded by the 26S proteasome.[2]

Activation of Auxin-Responsive Gene Expression

The degradation of Aux/IAA repressors liberates the Auxin Response Factors (ARFs) to which they were bound. These ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcriptional activation.[4] This rapid change in gene expression, occurring within minutes of auxin perception, underlies the physiological effects of 2-CPA.

Downstream Physiological Effects

The activation of auxin-responsive genes by 2-CPA leads to a cascade of physiological events. At herbicidal concentrations, the sustained and overwhelming activation of these pathways leads to:

-

Uncontrolled cell division and elongation: This results in abnormal growth, such as leaf epinasty and stem twisting.

-

Ethylene (B1197577) biosynthesis: Many auxin-responsive genes encode enzymes involved in ethylene production, and the overproduction of ethylene contributes to senescence and cell death.[5]

-

Production of abscisic acid (ABA): High levels of synthetic auxins can induce the biosynthesis of ABA, a stress hormone that further inhibits growth.[5]

-

Generation of reactive oxygen species (ROS): The metabolic disruptions caused by 2-CPA can lead to oxidative stress and cellular damage.

Quantitative Data

While specific quantitative data for 2-CPA is sparse, the following tables summarize typical data obtained for the closely related synthetic auxin, 2,4-D, which can be used as a reference for expected values in experiments with 2-CPA.

Table 1: Binding Affinity of 2,4-D to the TIR1-Aux/IAA Co-Receptor Complex

| Ligand | Co-Receptor Complex | Method | Dissociation Constant (Kd) | Reference |

| 2,4-D | TIR1-IAA7 | Competitive Binding | ~1 µM | --INVALID-LINK-- |

Table 2: Dose-Response of 2,4-D on Arabidopsis Root Elongation

| Concentration (µM) | Root Elongation Inhibition (%) |

| 0.01 | ~10% |

| 0.1 | ~50% |

| 1 | ~80% |

| 10 | >90% |

Note: This data is illustrative and based on typical dose-response curves for synthetic auxins. Actual values can vary depending on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of synthetic auxins like 2-CPA.

In Vitro Auxin Binding Assay (Pull-Down Method)

Objective: To determine the binding affinity of 2-CPA to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

Purified recombinant GST-tagged TIR1/AFB protein

-

Purified recombinant His-tagged Aux/IAA protein

-

Glutathione-sepharose beads

-

Binding buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT)

-

Wash buffer (Binding buffer with 0.5% Tween-20)

-

Elution buffer (Binding buffer with 20 mM reduced glutathione)

-

2-CPA stock solution in DMSO

-

Radiolabeled auxin (e.g., [3H]-IAA) for competitive binding assays (optional)

Procedure:

-

Immobilize Bait Protein: Incubate a known amount of purified GST-TIR1/AFB with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation.

-

Wash: Wash the beads three times with wash buffer to remove unbound protein.

-

Binding Reaction: Resuspend the beads in binding buffer. Add a constant concentration of His-Aux/IAA and varying concentrations of 2-CPA. For competitive binding, add a constant concentration of radiolabeled auxin and varying concentrations of unlabeled 2-CPA.

-

Incubation: Incubate the mixture for 2-4 hours at 4°C with gentle rotation.

-

Wash: Wash the beads five times with wash buffer to remove unbound proteins and ligand.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies. Quantify the amount of bound His-Aux/IAA. For competitive binding assays, measure the radioactivity in the eluate.

-

Data Analysis: Plot the amount of bound Aux/IAA as a function of 2-CPA concentration to determine the dissociation constant (Kd).

Arabidopsis Root Elongation Inhibition Assay

Objective: To determine the dose-response relationship of 2-CPA on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar (B569324) plates

-

2-CPA stock solution in DMSO

-

Stereomicroscope with a ruler or imaging system

Procedure:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

-

Transfer to Treatment Plates: After 4-5 days, when seedlings have a primary root of approximately 0.5-1 cm, transfer them to fresh MS agar plates containing a range of 2-CPA concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

-

Growth Measurement: Mark the position of the root tip at the time of transfer. After a set period (e.g., 3-5 days), measure the new root growth from the mark.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM 2-CPA). Plot the inhibition percentage against the log of the 2-CPA concentration to generate a dose-response curve and determine the IC50 value.

Protoplast Transient Expression Assay

Objective: To investigate the effect of 2-CPA on the expression of an auxin-responsive reporter gene.

Materials:

-

Arabidopsis thaliana plants (3-4 weeks old)

-

Enzyme solution (e.g., 1.5% cellulase, 0.4% macerozyme in a mannitol-based buffer)

-

Protoplast isolation and transfection solutions (W5 solution, MMg solution, PEG solution)

-

Reporter plasmid (e.g., DR5::GUS or DR5::LUC)

-

Internal control plasmid (e.g., 35S::REN)

-

2-CPA stock solution in DMSO

-

Lysis buffer and assay reagents for the reporter (e.g., MUG for GUS, luciferin (B1168401) for LUC)

Procedure:

-

Protoplast Isolation: Digest finely cut Arabidopsis leaves in the enzyme solution for 3-4 hours in the dark with gentle shaking to release protoplasts.

-

Protoplast Purification: Filter and wash the protoplasts to remove cellular debris.

-

Transfection: Co-transfect the protoplasts with the auxin-responsive reporter plasmid and the internal control plasmid using a PEG-mediated method.

-

Treatment: After transfection, incubate the protoplasts in a solution containing different concentrations of 2-CPA.

-

Incubation: Incubate the treated protoplasts for 6-16 hours in the dark.

-

Cell Lysis and Reporter Assay: Lyse the protoplasts and perform the reporter assay (e.g., measure GUS or luciferase activity). Also, measure the activity of the internal control reporter.

-

Data Analysis: Normalize the activity of the auxin-responsive reporter to the activity of the internal control reporter. Plot the normalized reporter activity as a function of 2-CPA concentration.

Visualizations

Signaling Pathway of this compound

References

- 1. A Universal Method of Protoplast Isolation and Transient Expression in Plants [gavinpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chlorophenoxyacetic Acid as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenoxyacetic acid is a synthetic auxin that belongs to the phenoxyalkanoic acid class of compounds. It functions as a plant growth regulator, exhibiting auxin-like activity. At low concentrations, it can stimulate plant growth and development, while at higher concentrations, it acts as a selective herbicide, primarily targeting broadleaf weeds.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, formulation, physiological effects, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from the closely related and extensively studied 2,4-Dichlorophenoxyacetic acid (2,4-D) to provide a robust understanding of its expected behavior and efficacy.

Mechanism of Action

As a synthetic auxin, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes.[2] This uncontrolled cell division and elongation result in various physiological abnormalities and, at herbicidal concentrations, eventual plant death. The selectivity against broadleaf plants is attributed to differences in vascular structure and metabolic pathways compared to monocots.[3]

The primary mode of action involves the following steps:

-

Perception: this compound is perceived by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors in the nucleus.

-

Signal Transduction: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.

-

Gene Expression: The degradation of Aux/IAA repressors allows for the activation of AUXIN RESPONSE FACTOR (ARF) transcription factors, which in turn regulate the expression of a wide range of auxin-responsive genes.[4]

This cascade of events leads to the overproduction of ethylene (B1197577) and abscisic acid, further contributing to the phytotoxic effects at high concentrations.[5]

Synthesis and Formulation

Synthesis

The synthesis of chlorophenoxyacetic acids can be achieved through several methods. A common industrial process involves the chlorination of phenoxyacetic acid. Another approach is the condensation of the corresponding chlorophenol with chloroacetic acid.[6]

A representative synthesis scheme for a chlorophenoxyacetic acid is as follows:

A detailed laboratory-scale synthesis of a related compound, 2-hydroxyphenylacetic acid from 2-chlorophenylacetic acid, involves a copper-catalyzed nucleophilic aromatic substitution. This method can be adapted for similar transformations.[7]

Formulation

For agricultural applications, this compound is typically formulated as a salt (e.g., sodium, potassium, or amine salts) or an ester to improve its solubility and handling properties.[8] Formulations may also include adjuvants, surfactants, and other active ingredients to enhance efficacy and spectrum of activity.

Physiological Effects and Applications

The physiological effects of this compound are concentration-dependent.

| Application | Concentration Range (as 2,4-D) | Observed Effects | Reference(s) |

| Callus Induction | 0.5 - 4.0 mg/L | Promotes undifferentiated cell growth in plant tissue culture. Optimal concentration varies with plant species and explant type. | [1][9][10] |

| Rooting | Low concentrations | Stimulates adventitious root formation in cuttings. | [11] |

| Fruit Set & Development | Low concentrations | Can be used to promote fruit set and induce parthenocarpy (seedless fruit). | [6] |

| Herbicide | High concentrations | Causes epinasty, leaf curling, stem swelling, and eventual death of susceptible broadleaf plants. | [2] |

Experimental Protocols

Callus Induction from Mature Seeds (General Protocol)

This protocol is adapted from studies on wheat and rice and can be optimized for other species.[1][10]

Materials:

-

Mature, healthy seeds

-

70% (v/v) ethanol (B145695)

-

Commercial bleach solution (e.g., 5% sodium hypochlorite)

-

Sterile distilled water

-

Murashige and Skoog (MS) basal medium

-

Agar or other solidifying agent

-

This compound stock solution

-

Petri dishes or culture vessels

-

Sterile forceps and scalpels

-

Laminar flow hood

Procedure:

-

Surface Sterilization:

-

Wash seeds with detergent and rinse thoroughly with tap water.

-

Immerse seeds in 70% ethanol for 1-2 minutes.

-

Transfer seeds to a bleach solution (e.g., 20-50% commercial bleach) and shake for 15-30 minutes.

-

Rinse the seeds 3-5 times with sterile distilled water in a laminar flow hood.

-

-

Culture Medium Preparation:

-

Prepare MS medium supplemented with sucrose (e.g., 30 g/L) and the desired concentration of this compound (e.g., 0.5 - 4.0 mg/L).

-

Adjust the pH of the medium to 5.7-5.8.

-

Add the solidifying agent (e.g., 8 g/L agar) and autoclave at 121°C for 15-20 minutes.

-

Pour the sterile medium into petri dishes and allow it to solidify.

-

-

Inoculation:

-

Aseptically place the sterilized seeds onto the surface of the solidified medium.

-

-

Incubation:

-

Incubate the cultures in the dark at a constant temperature (e.g., 25 ± 2°C).

-

-

Observation:

-

Observe the cultures regularly for callus formation, typically within 2-4 weeks.

-

Subculture the developing callus onto fresh medium as needed.

-

Herbicide Bioassay for Soil Residues (General Protocol)

This bioassay can be used to determine the presence of herbicidally active residues of this compound in soil.

Materials:

-

Soil samples from the test area

-

Control soil known to be free of herbicides

-

Pots (e.g., 4-inch)

-

Seeds of a sensitive indicator plant (e.g., tomato, cucumber, bean)

-

Water

Procedure:

-

Sample Collection:

-

Collect representative soil samples from the area of interest.

-

Collect a separate sample of control soil.

-

-

Potting:

-

Fill an equal number of pots with the test soil and the control soil.

-

-

Sowing:

-

Sow the seeds of the indicator plant at a uniform depth in all pots.

-

-

Growth Conditions:

-

Place the pots in a greenhouse or a location with adequate light and temperature for the chosen plant species.

-

Water the pots as needed to maintain consistent moisture.

-

-

Observation and Evaluation:

-

Observe the plants for 2-3 weeks.

-

Compare the growth of plants in the test soil to those in the control soil.

-

Look for symptoms of herbicide injury, such as stunted growth, epinasty (twisting), leaf cupping, and discoloration.

-

Quantitative measurements can include plant height, root length, and biomass.

-

Analytical Methods

The quantification of this compound residues in plant tissues, soil, and water is crucial for research and regulatory purposes. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. It often requires a derivatization step to convert the acidic analyte into a more volatile ester form (e.g., methyl or pentafluorobenzyl ester) prior to analysis.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry (MS) detector, allows for the direct analysis of the acid form without derivatization.[14][15]

A general workflow for sample analysis involves:

-

Extraction: The analyte is extracted from the sample matrix using a suitable solvent, often under acidic or basic conditions to improve extraction efficiency.

-

Cleanup: The extract is purified to remove interfering compounds using techniques such as solid-phase extraction (SPE).

-

Analysis: The purified extract is analyzed by GC-MS or HPLC.

Conclusion

This compound is a versatile synthetic auxin with applications as both a plant growth regulator and a herbicide. Its mechanism of action is well-understood within the broader context of auxin biology. While specific quantitative data for this compound is less abundant than for its close analog, 2,4-D, the principles of its application and the methodologies for its study are well-established. This guide provides a foundational understanding for researchers and scientists working with this and other related phenoxyacetic acid compounds. Further research is warranted to delineate the specific dose-responses and signaling pathway nuances of this compound in various plant species.

References

- 1. scialert.net [scialert.net]

- 2. biotechrep.ir [biotechrep.ir]

- 3. Callus Induction of Young Leaf Coconut cv. MATAG with Combination of 2,4-Dichlorophenoxyacetic Acid (2,4-D), α-Naphthalene Acetic Acid (NAA) and Benzyl Amino Purin (BAP) [scirp.org]

- 4. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. BR112016005449B1 - plant growth regulatory formulation - Google Patents [patents.google.com]

- 9. Effect of 2,4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. deswater.com [deswater.com]

- 15. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data of 2-Chlorophenoxyacetic Acid: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the toxicological profile of 2-Chlorophenoxyacetic acid. However, a comprehensive review of publicly available scientific literature and toxicological databases reveals a significant scarcity of specific data for this particular compound. The majority of available information pertains to its role as a minor impurity in other herbicide formulations, such as 4-chloro-2-methylphenoxy acetic acid (MCPA). Therefore, to provide a thorough toxicological overview within the chemical class of chlorophenoxyacetic acids, this guide extensively utilizes data from the closely related and well-studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). It is crucial to interpret this information with the understanding that while structurally similar, the toxicological properties of this compound may not be identical to those of 2,4-D.

Hazard Identification for this compound

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards[1][2][3]:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed[1][2][3].

-

Skin Irritation, Category 2: Causes skin irritation[1][2][3].

-

Serious Eye Irritation, Category 2: Causes serious eye irritation[1][2][3].

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory tract irritation): May cause respiratory irritation[2].

Some sources also suggest that as a member of the chlorophenoxy compounds, it may be considered a potential occupational hepatotoxin, although this is based on general observations of the chemical class rather than specific studies on this compound.

Due to the limited specific data for this compound, the remainder of this guide will focus on the comprehensive toxicological profile of its analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Toxicological Profile of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Acute Toxicity

The acute toxicity of 2,4-D is generally considered to be low to moderate.

| Species | Route | Parameter | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 375 - 800 | [4][5] |

| Mouse | Oral | LD50 | 347 | [6] |

| Rabbit | Dermal | LD50 | >2000 | [4] |

| Rabbit | Dermal | LD50 | 1400 | [5][6] |

| Guinea Pig | Oral | LD50 | 1000 | [4] |

| Dog | Oral | LD50 | 100 | [4] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is a sequential test that uses a minimum number of animals. A single animal is dosed at a starting level. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. The doses are adjusted based on the outcome for the previous animal, allowing for the estimation of the LD50 with confidence intervals. Key parameters include:

-

Test animals: Typically female rats, as they are often slightly more sensitive.

-

Housing: Animals are housed individually.

-

Fasting: Animals are fasted (food, but not water) overnight before dosing.

-

Dose administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is generally kept low.

-

Observation period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Subchronic and Chronic Toxicity

Repeated exposure to 2,4-D has been shown to primarily affect the kidneys, with other effects observed at higher doses.

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| Rat | 90-day | Oral (diet) | 15 | 100 | Decreased body weight gain, hematological and clinical chemistry alterations, changes in organ weights, and histopathological lesions in the adrenals, liver, and kidneys. | [7] |

| Rat | up to 11 weeks | Oral (food) | 16.6 | 45.3 | Increased kidney weight and slight proximal tubule degeneration. | [8] |

| Dog | 1-year | Oral (diet) | 1.0 | Not explicitly stated, but effects seen at higher doses. | Clinical pathology alterations similar to subchronic studies. | [9] |

| Rat | 2-year | Oral (diet) | 5 | 75 | Degeneration in proximal tubules. | [8] |

| Mouse | 2-year | Oral (diet) | 5 | 62.5 | Degeneration/regeneration in descending limb of proximal tubules in males. | [8] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study is designed to characterize the toxicity profile of a substance following repeated oral administration for 90 days.

-

Test animals: Typically rats, with at least 10 males and 10 females per group.

-

Dose levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity.

-

Administration: The test substance is administered daily, 7 days a week, mixed in the diet, dissolved in drinking water, or by gavage.

-

Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.

-

Clinical pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

Pathology: All animals undergo a full gross necropsy. A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from intermediate and low-dose groups showing treatment-related changes are also examined.

Carcinogenicity

The carcinogenic potential of 2,4-D has been a subject of extensive research and regulatory review.

-

Animal Studies: Long-term carcinogenicity studies in rats and mice have generally not shown a clear oncogenic effect[1][10][11]. A slight increase in astrocytomas in male rats in one study was not replicated in a subsequent study at higher doses[1][10].

-

Human Epidemiology: Epidemiological studies have investigated a possible link between exposure to chlorophenoxy herbicides, including 2,4-D, and certain cancers, particularly non-Hodgkin lymphoma (NHL)[12][13][14][15]. However, the results have been inconsistent and are often confounded by exposure to multiple chemicals[12][14].

-

Regulatory Classification:

-

The International Agency for Research on Cancer (IARC) has classified 2,4-D as "Group 2B: Possibly carcinogenic to humans " based on limited evidence in experimental animals and inadequate evidence in humans[13][16][17][18].

-

The U.S. Environmental Protection Agency (EPA) has classified 2,4-D as "Group D: Not classifiable as to human carcinogenicity " due to a lack of sufficient evidence[13].

-

Experimental Protocol: Carcinogenicity Study (OECD 451)

This long-term study is designed to assess the carcinogenic potential of a substance.

-

Test animals: Typically rats and mice, with at least 50 animals of each sex per dose group.

-

Duration: Generally 24 months for rats and 18-24 months for mice.

-

Dose levels: At least three dose levels plus a control group are used. The highest dose should be a maximum tolerated dose (MTD), which induces some toxicity but does not significantly shorten the lifespan of the animals from effects other than cancer.

-

Administration: The test substance is usually administered in the diet.

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are monitored regularly.

-

Pathology: A complete gross necropsy is performed on all animals. A comprehensive histopathological examination of organs and tissues is conducted.

Genotoxicity

The genotoxicity of 2,4-D has been evaluated in a variety of in vitro and in vivo assays with mixed results, but the overall weight of evidence suggests it is not a potent genotoxic agent.

| Assay Type | Test System | Results | Reference |

| Gene Mutation | Salmonella typhimurium (Ames test) | Generally negative | [11] |

| Gene Mutation | Chinese Hamster Ovary (CHO) cells (HPRT locus) | Negative | [19] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Positive at high, cytotoxic concentrations | [20] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Positive | [20] |

| DNA Damage (Comet Assay) | Chinese Hamster Ovary (CHO) cells | Positive | [20] |

| In vivo Micronucleus Test | Mouse bone marrow | Negative | [11] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

-

Test system: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Principle: The assay measures the ability of the test substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

-

Metabolic activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The bacteria, test substance, and S9 mix (if used) are incubated together. The mixture is then plated on a minimal agar (B569324) medium.

-

Endpoint: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Reproductive and Developmental Toxicity

2,4-D is not considered a primary reproductive or developmental toxicant at doses that are not maternally toxic.

| Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects | Reference |

| Rat | 2-generation reproduction | 5 (parental and reproductive) | 20 | Reduced body weight in F1 dams and renal lesions in F0 and F1 adults. | [7] |

| Rat | Developmental | 25 (developmental) | 50 | Decreased fetal body weight. | [8] |

| Rabbit | Developmental | 90 (developmental) | >90 | No developmental effects observed up to the highest dose tested. | [7] |

| Rat & Rabbit | Developmental | ~10 (maternal) | 30 | Maternal toxicity (e.g., reduced body weight gain). | [20][21][22][23] |

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Test animals: Pregnant females of a rodent (usually rat) and a non-rodent (usually rabbit) species.

-

Dosing period: The test substance is administered daily from implantation to the day before cesarean section.

-

Observations: Maternal animals are observed for clinical signs, body weight, and food consumption.

-

Endpoints: At termination, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Human Exposure and Epidemiology

Human exposure to 2,4-D can occur in occupational settings (e.g., agriculture, forestry) and in the general population through diet and residential use. Biomonitoring is typically done by measuring 2,4-D levels in urine[8][9][10][16][21]. Epidemiological studies have primarily focused on the potential association between 2,4-D exposure and cancer, particularly non-Hodgkin lymphoma, with inconsistent findings[12][13][14][15]. Some studies have also investigated reproductive, neurotoxic, and other health outcomes, but the evidence for a causal link is generally considered weak[12][13][14].

Mechanisms of Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The precise mechanisms of 2,4-D toxicity are not fully elucidated but are thought to involve multiple pathways, with oxidative stress being a key event.

Oxidative Stress

2,4-D has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in various in vitro and in vivo models[19][23][24][25][26]. This can result in damage to cellular components, including lipids, proteins, and DNA. The induction of oxidative stress may be a contributing factor to the observed toxicities in the liver and kidneys.

Apoptosis

2,4-D has been demonstrated to induce apoptosis, or programmed cell death, in various cell types, including neuronal and testicular cells[6][12][19][25][27][28]. This process is often linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade[6][12].

Other Proposed Mechanisms

Other potential mechanisms of 2,4-D toxicity that have been investigated include:

-

Neurotoxicity: At high doses, 2,4-D can cause neurotoxic effects, which may be related to its interaction with monoaminergic systems in the brain[5][18][27].

-

Immunotoxicity: Some studies suggest that 2,4-D may have immunosuppressive effects[13].

-

Disruption of Acetyl-CoA Metabolism: It has been proposed that chlorophenoxy herbicides may interfere with cellular metabolic pathways involving acetylcoenzyme A.

-

Uncoupling of Oxidative Phosphorylation: At high concentrations, 2,4-D may uncouple oxidative phosphorylation, leading to a depletion of cellular ATP.

Conclusion

While specific toxicological data for this compound is limited, the extensive information available for its close structural analog, 2,4-Dichlorophenoxyacetic acid, provides a valuable framework for understanding the potential hazards of this class of compounds. 2,4-D exhibits low to moderate acute toxicity. The primary target organ for repeated dose toxicity is the kidney. The evidence for carcinogenicity in humans is inconclusive, leading to differing classifications by regulatory agencies. While some in vitro studies have shown evidence of genotoxicity, the overall weight of evidence from in vivo studies suggests a low genotoxic potential. Reproductive and developmental effects are generally observed only at doses that also cause maternal toxicity. The primary mechanisms of toxicity appear to be related to the induction of oxidative stress and apoptosis. Further research is needed to specifically delineate the toxicological profile of this compound.

References

- 1. Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxyacetic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24d.info [24d.info]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in cerebellar granule cells by 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.7 2,4-D (020) (T)** [fao.org]

- 8. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in human urine with mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Intracerebral administration of 2,4-diclorophenoxyacetic acid induces behavioral and neurochemical alterations in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Developmental toxicity studies in rats and rabbits on 2,4-dichlorophenoxyacetic acid and its forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. geacindia.gov.in [geacindia.gov.in]

- 25. Exposure to 2,4-dichlorophenoxyacetic acid induces oxidative stress and apoptosis in mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Mechanism of 2,4-Dichlorophenoxyacetic acid-induced damage to rat testis via Fas/FasL pathway and the protective effect of Lycium barbarum polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Trajectory of 2-Chlorophenoxyacetic Acid: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenoxyacetic acid is a chemical compound that can enter the environment through various streams, including as an impurity in the manufacturing of other herbicides. Understanding its environmental fate—how it moves and transforms in soil, water, and air—is critical for assessing its potential impact and for the development of robust environmental risk assessments. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, with a focus on its physicochemical properties, abiotic and biotic degradation pathways, and environmental persistence.

Physicochemical Properties

The environmental behavior of this compound is governed by its inherent physical and chemical properties. These properties influence its solubility in water, potential for volatilization, and its tendency to bind to soil particles. A summary of key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Physical Description | White crystalline solid | [1] |

| Melting Point | 148.5 °C | |

| Water Solubility | 1,280 mg/L at 25 °C | |

| Vapor Pressure | 3.18 x 10⁻⁴ mmHg at 25 °C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.86 | |

| pKa | 3.05 |

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are dictated by a combination of abiotic and biotic processes. These include photodegradation, hydrolysis, and microbial metabolism.

Abiotic Degradation

Abiotic degradation involves the breakdown of the chemical through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation: this compound is susceptible to degradation by sunlight. In the atmosphere, it is expected to exist primarily in the vapor phase and is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 35 hours.[1] A structural isomer, 4-chlorophenoxyacetic acid, was observed to degrade by 30% after 24 hours of exposure to natural sunlight, suggesting that photodegradation is a significant environmental fate process for this compound in sunlit surface waters.[1]

Hydrolysis: this compound is generally resistant to hydrolysis under typical environmental pH conditions.[1] However, the rate of hydrolysis can be influenced by pH, with faster degradation observed in acidic solutions.[2]

Biotic Degradation

Microbial degradation is a primary mechanism for the dissipation of this compound in soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize this compound.

Aerobic Degradation: Under aerobic conditions, the degradation of this compound can be relatively rapid. The time required for 80% degradation has been reported to be over 360 days in fresh soil, but this decreases significantly to 31.8 days in soil previously adapted to similar compounds.[1] Complete degradation in different soil types has been observed to take between 47 and 205 days.[1]

While a specific, complete microbial degradation pathway for this compound is not extensively documented, it is presumed to follow a pathway analogous to that of the structurally similar and well-studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4] This proposed pathway involves the initial cleavage of the ether bond to form 2-chlorophenol, followed by hydroxylation and subsequent ring cleavage. The key enzymatic steps are likely carried out by dioxygenases and hydroxylases.

Figure 1: Proposed aerobic microbial degradation pathway for this compound.

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is significantly slower. The degradation of the related compound 2,4-D is more persistent in anaerobic aquatic environments, with a half-life ranging from 41 to 333 days.

Environmental Persistence and Mobility

The persistence of this compound in the environment is summarized by its half-life in different compartments. Its mobility is largely determined by its sorption behavior in soil.

Half-Life: The half-life of this compound varies depending on the environmental matrix and conditions.

| Compartment | Condition | Half-Life | Reference |

| Air | Photochemical degradation | ~35 hours (estimated) | [1] |

| Soil | Aerobic, fresh | >360 days (for 80% degradation) | [1] |

| Soil | Aerobic, adapted | 31.8 days (for 80% degradation) | [1] |

| Soil | Aerobic | 47 - 205 days (complete degradation) | [1] |

| Water | Aerobic | 15 days (for 2,4-D) | |

| Water | Anaerobic | 41 - 333 days (for 2,4-D) |

Sorption in Soil: this compound is expected to have very high mobility in soil.[1] With a pKa of 3.05, it will exist primarily as an anion under most environmental conditions. Anions generally do not adsorb strongly to soils rich in organic carbon and clay.[1] The sorption of a chemical to soil is quantified by the soil sorption coefficient (K_d) and the organic carbon-normalized sorption coefficient (K_oc).

| Soil Parameter | Value | Significance | Reference |

| Estimated K_oc | 18 | Indicates very high mobility in soil. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the environmental fate of this compound.

Figure 2: Generalized workflow for studying the degradation of this compound.

Protocol 1: Determination of Microbial Degradation in Soil

Objective: To determine the rate of microbial degradation of this compound in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (analytical standard)

-

Sterile deionized water

-

Microcosm vessels (e.g., glass jars with loose-fitting lids)

-

Incubator

-

Analytical balance

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Soil Characterization: Characterize the test soil for properties such as pH, organic carbon content, and texture.

-

Microcosm Preparation: Add a known weight of soil (e.g., 50 g) to each microcosm vessel. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity) with sterile deionized water.

-

Spiking: Prepare a stock solution of this compound in a suitable solvent. Spike the soil in the microcosms to achieve the desired initial concentration. Include control microcosms with sterilized soil to assess abiotic degradation.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

-

Extraction: Extract the soil samples with an appropriate solvent. This typically involves shaking the soil with the solvent followed by centrifugation to separate the solid and liquid phases.

-

Analysis: Analyze the extracts for the concentration of this compound and its potential degradation products using a validated analytical method such as HPLC or GC-MS.

-

Data Analysis: Calculate the half-life and degradation rate constant by fitting the concentration data over time to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Soil Sorption/Desorption Batch Equilibrium Study

Objective: To determine the soil-water partition coefficient (K_d) and the organic carbon-normalized partition coefficient (K_oc) of this compound.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (analytical standard)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Orbital shaker

-

Centrifuge

-

HPLC or GC-MS

Procedure:

-

Sorption Isotherm:

-

Prepare a series of aqueous solutions of this compound in 0.01 M CaCl₂ at different concentrations.

-

Add a known mass of soil to a series of centrifuge tubes.

-

Add a known volume of each herbicide solution to the tubes.

-

Include control tubes with the herbicide solution but no soil to account for any potential loss of the compound.

-

Shake the tubes on an orbital shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the soil and the supernatant.

-

Analyze the concentration of this compound in the supernatant.

-

Calculate the amount of herbicide sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

Plot the sorbed concentration versus the equilibrium solution concentration to generate the sorption isotherm.

-

-

Data Analysis:

-

Fit the sorption data to the Freundlich or Langmuir isotherm models to determine the sorption coefficients.

-

Calculate K_d as the ratio of the concentration of the chemical in the soil to the concentration in the water at equilibrium.

-

Calculate K_oc by normalizing K_d to the organic carbon content of the soil (K_oc = (K_d / %OC) * 100).

-

Conclusion

The environmental fate of this compound is a complex interplay of its physicochemical properties and various degradation processes. It is characterized by high mobility in soil and a moderate persistence that is highly dependent on environmental conditions, particularly the presence of adapted microbial populations. While photodegradation can contribute to its dissipation in aquatic systems and the atmosphere, microbial degradation is the principal pathway for its removal from soil. Further research is warranted to fully elucidate the specific microbial pathways and enzymes involved in its breakdown to enhance the accuracy of environmental risk assessments. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. This compound | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indianecologicalsociety.com [indianecologicalsociety.com]

- 4. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]

The Dawn of Selective Weed Control: A Technical History of Phenoxyacetic Acid Herbicides

A comprehensive guide to the discovery, development, and scientific underpinnings of a revolutionary class of herbicides.

Introduction

The introduction of phenoxyacetic acid herbicides in the 1940s marked a pivotal moment in agricultural history, ushering in the era of selective chemical weed control.[1] These synthetic compounds, mimicking the natural plant growth hormone auxin, provided a powerful new tool for farmers, enabling the effective management of broadleaf weeds in vital cereal crops.[2][3] This technical guide delves into the history, development, chemical synthesis, and mode of action of these groundbreaking herbicides. It provides researchers, scientists, and drug development professionals with a detailed overview, including quantitative efficacy data, comprehensive experimental protocols, and visualizations of key biological and experimental pathways.

A Wartime Discovery: The Genesis of Phenoxyacetic Acid Herbicides

The story of phenoxyacetic acid herbicides is rooted in the agricultural pressures of World War II. In the United Kingdom, researchers at Imperial Chemical Industries (ICI) and the Rothamsted Experimental Station were tasked with finding ways to increase crop yields to support the war effort.[4][5] This research led to the independent and near-simultaneous discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) in the early 1940s.[6]

Working under wartime secrecy, four groups across the UK and the United States made this breakthrough discovery.[6] In the UK, William G. Templeman and his team at ICI, along with Philip S. Nutman and his associates at Rothamsted, were instrumental.[6] Concurrently, in the United States, Franklin D. Jones at the American Chemical Paint Company and a team led by Ezra Kraus and John W. Mitchell at the University of Chicago and the U.S. Department of Agriculture made similar findings.[6]

The first commercial release of a phenoxyacetic acid herbicide, 2,4-D, occurred in 1945 by the American Chemical Paint Company under the trade name "Weedone".[4] This event revolutionized weed management, offering the first compound that could selectively control broadleaf weeds without harming grass crops like wheat and corn.[3][4]

Chemical Synthesis: From Precursors to Potent Herbicides

The synthesis of phenoxyacetic acid herbicides typically involves the reaction of a substituted phenol (B47542) with an alpha-haloacid in the presence of a base. The two most prominent members, 2,4-D and MCPA, are synthesized through well-established chemical pathways.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is commercially synthesized by reacting 2,4-dichlorophenol (B122985) with chloroacetic acid in an alkaline solution.[1][4]

Synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA)

The synthesis of MCPA follows a similar principle, reacting 4-chloro-2-methylphenol (B52076) with chloroacetic acid in the presence of a base.[7]

Mode of Action: Mimicking a Natural Growth Regulator

Phenoxyacetic acid herbicides are classified as synthetic auxins.[5][8] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), which regulates cell division, elongation, and differentiation.[8][9] In susceptible broadleaf plants, these synthetic auxins induce rapid, uncontrolled, and disorganized growth, leading to a cascade of detrimental effects.[2][5] This includes epinasty (twisting of stems and petioles), stem and leaf malformations, and ultimately, disruption of the plant's vascular tissue, leading to death.[10] Monocotyledonous plants, such as grasses and cereal crops, are generally tolerant to these herbicides due to differences in their vascular structure and metabolic processes that can detoxify the compounds.[5]

dot

Caption: Auxin signaling pathway and herbicide action.

Quantitative Data on Efficacy and Application

The efficacy of phenoxyacetic acid herbicides varies depending on the specific compound, the target weed species, its growth stage, and environmental conditions. The following tables summarize typical application rates and the weed control spectrum for several key phenoxyacetic acid herbicides.

Table 1: Application Rates of Common Phenoxyacetic Acid Herbicides

| Herbicide | Crop | Typical Application Rate (L/ha) | Target Weeds |

| 2,4-D Amine | Wheat, Barley, Spring Rye | 0.6 - 1.5 | Susceptible to less susceptible broadleaf weeds[6] |

| Established Pastures & Rangeland | 1.5 - 4.0 | Annual and biennial broadleaf weeds[6] | |

| Corn (Post-emergent) | 0.5 - 1.0 | Broadleaf weeds[1] | |

| MCPA | Wheat, Barley, Oats | 0.55 - 1.5 | Susceptible to less susceptible broadleaf weeds[11] |

| Pastures | See label for specific rates | Broadleaf weeds[12] | |

| Mecoprop-P | Seedling Grasses | 5.5 | Chickweed, Clover, Plantain[8] |

| Established Turf | 8.5 | Chickweed, Clover, Plantain, Buttercup[8] | |

| Wheat, Barley, Oats | 5.5 - 7.0 | Black Medick, Chickweed, Cleavers, Wild Mustard[8] | |

| Dichlorprop (B359615) | Spring Wheat, Barley, Winter Wheat | See label for specific rates | Volunteer canola, Wild buckwheat, Kochia[13] |

Table 2: Weed Control Spectrum of Selected Phenoxyacetic Acid Herbicides (% Control)

| Weed Species | 2,4-D | MCPA | Mecoprop | Dichlorprop | 2,4-DB |

| Palmer amaranth (B1665344) (Amaranthus palmeri) | 68-80%[14] | - | - | - | 59-78%[14] |

| Common Chickweed (Stellaria media) | Fair | Good | Excellent[8] | Good | - |

| White Clover (Trifolium repens) | Poor | Good | Excellent[8] | - | - |

| Dandelion (Taraxacum officinale) | Excellent | Good[12] | Good (with 2,4-D)[2] | Good | - |

| Field Bindweed (Convolvulus arvensis) | Good (requires repeated application) | - | - | - | - |

| Kochia (Kochia scoparia) | Good | - | - | Good[13] | - |

| Wild Mustard (Sinapis arvensis) | Excellent | Excellent[12] | Excellent[8] | - | - |

Detailed Experimental Protocols

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Objective: To synthesize 2,4-D via the condensation of 2,4-dichlorophenol and chloroacetic acid.

Materials:

-

2,4-dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare a solution of sodium hydroxide in water in the reaction vessel.

-

Slowly add 2,4-dichlorophenol to the NaOH solution while stirring.

-

In a separate beaker, dissolve chloroacetic acid in water.

-

Add the chloroacetic acid solution to the reaction vessel containing the sodium 2,4-dichlorophenoxide solution.

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours), with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by slowly adding hydrochloric acid until the pH is acidic, causing the 2,4-D to precipitate.

-

Collect the precipitated 2,4-D by filtration.

-

Wash the solid product with cold water to remove any unreacted starting materials and salts.

-

Dry the purified 2,4-D in a drying oven at a moderate temperature.

Greenhouse Bioassay for Herbicide Efficacy

Objective: To determine the efficacy of a phenoxyacetic acid herbicide on a target weed species under controlled greenhouse conditions.

Materials:

-

Seeds of the target weed species and a tolerant crop species (control)

-

Herbicide formulation to be tested

-

Pots (e.g., 10 cm diameter) filled with a standard potting mix

-

Greenhouse with controlled temperature, humidity, and lighting

-

Precision sprayer calibrated to deliver a specific volume per unit area

-

Analytical balance

-

Drying oven

Procedure:

-

Planting: Sow a predetermined number of seeds of the target weed and tolerant crop species in separate pots.

-

Growth: Place the pots in the greenhouse and allow the plants to grow to a specific stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare a series of herbicide dilutions to achieve a range of application rates. Apply the herbicide solutions to the plants using the precision sprayer. Include an untreated control group for comparison.

-

Observation: Return the pots to the greenhouse and observe the plants for a set period (e.g., 14-21 days).

-

Data Collection:

-

Visually assess the percentage of weed control and crop injury at regular intervals.

-

At the end of the observation period, harvest the above-ground biomass of the plants.

-

Dry the biomass in an oven until a constant weight is achieved.

-

Measure the dry weight of the treated and control plants.

-

-

Data Analysis: Calculate the percent reduction in biomass for the treated plants compared to the untreated control to determine the herbicide's efficacy.

dot

Caption: Workflow for a greenhouse herbicide bioassay.

Determination of Acute Oral Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of a phenoxyacetic acid herbicide in a mammalian model (e.g., rats) following OECD Guideline 423 (Acute Toxic Class Method).

Materials:

-

Test substance (phenoxyacetic acid herbicide)

-

Test animals (e.g., Wistar rats), typically of a single sex

-

Appropriate vehicle for dosing (e.g., corn oil)

-

Oral gavage needles

-

Animal caging and husbandry supplies

-

Analytical balance

Procedure:

-

Dose Selection: Based on existing information, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Dosing: Administer the selected dose to a group of three animals by oral gavage.

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure:

-